molecular formula C16H18ClN5 B13048784 N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Katalognummer: B13048784
Molekulargewicht: 315.80 g/mol
InChI-Schlüssel: ANAYEWMPQRKDEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 2177258-38-5) is a high-purity chemical compound supplied for research use only. This pyrazolo[3,4-d]pyrimidine derivative is part of a privileged scaffold in medicinal chemistry, known for its role as a bioisostere of the purine base adenine . This structural similarity allows it to compete with ATP for binding in the catalytic cleft of various kinase enzymes, making it a compound of significant interest in the development of kinase inhibitors . Research into analogous pyrazolo[3,4-d]pyrimidine compounds has demonstrated their potential as inhibitors of critical cancer targets, including Cyclin-Dependent Kinase 2 (CDK2) and receptor tyrosine kinases such as EGFR and VGFR2 . These inhibitors can induce cell cycle arrest and promote apoptosis in tumor cell lines, highlighting the research value of this chemical class in oncology . Furthermore, certain pyrazolo[3,4-d]pyrimidines have been investigated for their neuroprotective effects, showcasing their potential in neurodegenerative disease research . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications to explore its biological activity and develop novel therapeutic agents. The compound has a molecular formula of C16H18ClN5 and a molecular weight of 315.81 . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C16H18ClN5

Molekulargewicht

315.80 g/mol

IUPAC-Name

N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C16H18ClN5/c1-11(2)10-22-15-13(9-19-16(17)20-15)14(21-22)18-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,21)

InChI-Schlüssel

ANAYEWMPQRKDEP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Scientific Research Applications

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has applications in several scientific fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for potential interactions with biological targets, such as enzymes or receptors.
  • Medicine It is investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
  • Industry It is utilized in the development of new materials or as a precursor in chemical manufacturing.

This compound exhibits significant anti-inflammatory activity. Studies suggest it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, leading to reduced levels of prostaglandins and alleviating inflammation.

The anticancer potential of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is supported by its ability to inhibit various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDKs can reduce cell proliferation in cancers such as breast cancer and prostate cancer.

In Vitro Studies

In vitro studies reveal that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine displays cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast)12.5Inhibition of proliferation
HepG2 (Liver)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

These findings suggest that the compound is a promising candidate for further development as an anticancer agent.

Chemical Reactions

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions:

  • Oxidation This reaction can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
  • Reduction This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
  • Substitution This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Properties

  • IUPAC Name: N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine
  • Molecular Formula: C16H18ClN5
  • Molecular Weight: 315.80 g/mol
  • CAS Number: 2177258-38-5

Case Studies

Case studies have highlighted the efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Case Study 1: A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg.
  • Case Study 2: Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Mechanism : Inhibits Fyn kinase activity, reducing phosphorylation and downstream oncogenic signaling .
  • Efficacy : Demonstrates dose-dependent reduction in cell viability (up to 70% at 10 µM in Jurkat, SKMM1, and Derl-2 cell lines) and induces apoptosis (up to 40% in Derl-2 cells) .
  • Selectivity: Minimal toxicity to healthy peripheral blood mononuclear cells (PBMCs) at therapeutic doses (15 µM) .

Structural and Functional Analogues

Hck Inhibitors (e.g., TDI-03596)
  • Target : Hematopoietic cell kinase (Hck), an SFK member.
  • Comparison : While Hck inhibitors show specificity for myeloid malignancies, the 4c compound exhibits broader activity across lymphoid and myeloid lineages. For example, 4c reduced viability in Jurl-MK1 (myeloid) cells with EC50 values decreasing from >15 µM (24 h) to 2.5 µM (72 h) . Hck inhibitors typically require higher concentrations (EC50 >10 µM) for similar effects .
BCR-ABL Inhibitors (e.g., Imatinib)
  • Target : BCR-ABL fusion protein in CML.
  • Comparison : Unlike imatinib, which is ineffective in BCR-ABL-negative HMs, the 4c compound targets Fyn kinase, making it viable for malignancies like NK cell leukemia and Burkitt’s lymphoma .
MDM2 Antagonists (e.g., Nutlin-3a)
  • Target : MDM2-p53 interaction in acute lymphoblastic leukemia (ALL).
  • Comparison : Nutlin-3a reactivates p53-mediated apoptosis but is ineffective in p53-mutant cancers. The 4c compound bypasses p53 dependency by directly inhibiting Fyn, showing efficacy in p53-mutant Jurkat cells .

Activity and Toxicity Profiling

Table 1: EC50 Values of 4c vs. Reference Compounds
Compound Cell Line EC50 (µM) at 72 h Target Kinase
4c compound Jurkat (ALL) 4.0 Fyn
4c compound Jurl-MK1 (CML) 2.5 Fyn
TDI-03596 (Hck inhibitor) THP-1 (AML) 12.0 Hck
Imatinib K562 (CML) 0.5 BCR-ABL

Notes:

  • The 4c compound shows lower EC50 values in Fyn-overexpressing cells compared to Hck inhibitors .
Apoptosis Induction
  • 4c compound : Induces 18–40% apoptosis in Jurkat, Derl-2, and Jurl-MK1 cells at 1–4 µM .
  • Dasatinib (pan-SFK inhibitor) : Causes 30–50% apoptosis at 10 nM but with higher off-target toxicity .
Toxicity Mitigation Strategies
  • 4c compound : Minimal cytotoxicity to healthy PBMCs at 15 µM .
  • Nonyl 3,4-dihydroxybenzoate (non-antitumor): Toxicity reduced by 50% in zebrafish embryos when incorporated into nanostructured lipid systems (NLS), suggesting formulation improvements applicable to 4c .

Kinase Selectivity and Resistance

  • Fyn vs. Src : The 4c compound preferentially inhibits Fyn over other SFKs like Src, reducing resistance mechanisms seen in pan-SFK inhibitors .
  • Resistance Profile: No cross-resistance with BCR-ABL or MDM2-targeted therapies, making it a candidate for combination regimens .

Biologische Aktivität

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by a fused pyrazole and pyrimidine ring. Its molecular formula and structural components contribute to its unique reactivity and biological properties:

  • Molecular Formula : C15H19ClN4
  • Key Functional Groups : Benzyl group, isobutyl substituent, and chlorine atom at the 6-position of the pyrazole ring.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory activities. N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has been specifically studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to reduced levels of prostaglandins (PGE2), thereby alleviating inflammation .

Anticancer Activity

The anticancer potential of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is supported by studies demonstrating its ability to inhibit various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDKs can lead to reduced cell proliferation in cancers such as breast cancer, prostate cancer, and others .

In Vitro Studies

In vitro studies have shown that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine displays significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5Inhibition of proliferation
HepG2 (Liver)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies have also indicated that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine may reduce tumor growth in animal models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Case Study 1 : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg.
  • Case Study 2 : Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy and reduced side effects.

These case studies underscore the potential therapeutic applications of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine in oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.